
Cyanamide, chloro(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, chloro(1,1-dimethylethyl)- is an organic compound with a unique structure that includes a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is part of the cyanamide family, which is known for its diverse chemical reactivity and applications in various fields. The presence of the chloro and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyanamide, chloro(1,1-dimethylethyl)- can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with nucleophiles followed by desulfurization. This method is efficient and can be carried out under mild reaction conditions, typically at room temperature . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the desired cyanamide derivatives .
Industrial Production Methods
In industrial settings, the production of cyanamide, chloro(1,1-dimethylethyl)- often involves large-scale reactions using readily available starting materials. The process typically includes the use of metal catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.
科学的研究の応用
Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Cyanamide, chloro(1,1-dimethylethyl)- can be compared with other cyanamide derivatives, such as:
Unsubstituted cyanamide (NH2CN): Known for its use as a fertilizer and in the production of other chemicals.
Calcium cyanamide (CaNCN): Used as a fertilizer and a source of ammonia and nitric acid.
Substituted organic cyanamides (RNHCN or RR’NCN): These compounds have diverse applications in synthetic chemistry and industrial processes.
The uniqueness of cyanamide, chloro(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other cyanamide derivatives.
特性
CAS番号 |
502143-99-9 |
|---|---|
分子式 |
C5H9ClN2 |
分子量 |
132.59 g/mol |
IUPAC名 |
tert-butyl(chloro)cyanamide |
InChI |
InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3 |
InChIキー |
COFGNZQYODCPSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
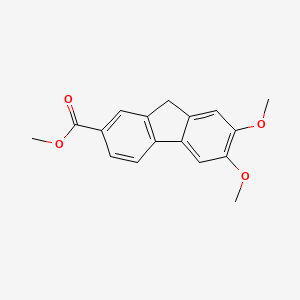
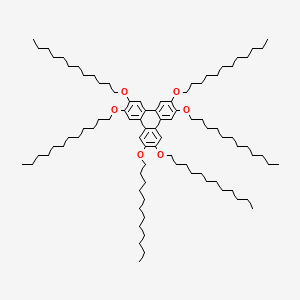
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
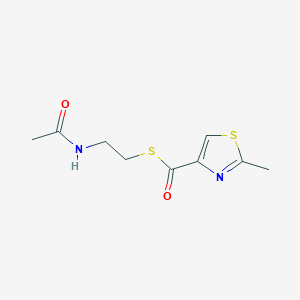
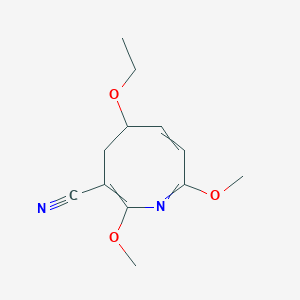

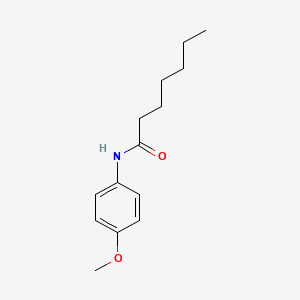
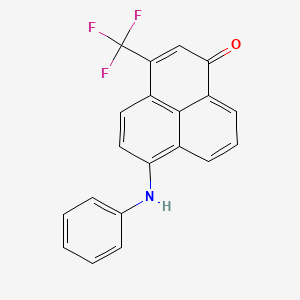
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
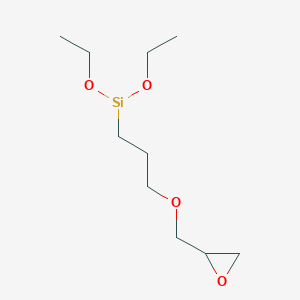
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
